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molecular formula C7H11ClO B3133615 2,2-dimethylpent-4-enoyl Chloride CAS No. 39482-46-7

2,2-dimethylpent-4-enoyl Chloride

Cat. No. B3133615
M. Wt: 146.61 g/mol
InChI Key: WYKIVLYHNSLTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008298B2

Procedure details

Oxalyl chloride (5.1 mL, 58 mmol) was added to a 0-5° C. solution of 2,2-dimethyl-4-pentenoic acid (5.00 g, 39.0 mmol) in 25 mL of dichloromethane. The mixture was stirred for 3 h, then concentrated to afford crude 2,2-dimethyl-4-pentenoyl chloride, which was dissolved in 10 mL of dichloromethane for use in the next step.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[CH3:7][C:8]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:9](O)=[O:10]>ClCCl>[CH3:7][C:8]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:9]([Cl:4])=[O:10]

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(=O)O)(CC=C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)Cl)(CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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